

Spectroscopic Analysis of 2,3-Dichlorobenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dichlorobenzaldehyde

Cat. No.: B127699

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This guide provides a comprehensive overview of the spectroscopic data for **2,3-Dichlorobenzaldehyde** ($C_7H_4Cl_2O$), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Chemical Structure and Properties

- IUPAC Name: **2,3-Dichlorobenzaldehyde**
- CAS Number: 6334-18-5[1]
- Molecular Formula: $C_7H_4Cl_2O$ [2]
- Molecular Weight: 175.01 g/mol [1][2]
- Appearance: White to pale yellow crystalline solid[3]
- Melting Point: 64-67 °C[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **2,3-Dichlorobenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.49	Singlet	1H	Aldehyde (-CHO)
7.85	Doublet	1H	Aromatic H
7.71	Doublet	1H	Aromatic H
7.36	Triplet	1H	Aromatic H

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
189.1	Carbonyl Carbon (C=O)
137.9	Aromatic C-Cl
135.0	Aromatic C-Cl
133.4	Aromatic C-H
130.8	Aromatic C-CHO
129.5	Aromatic C-H
127.8	Aromatic C-H

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3070	Weak	Aromatic C-H Stretch
2866	Weak	Aldehyde C-H Stretch
1701	Strong	Carbonyl (C=O) Stretch
1585	Medium	Aromatic C=C Stretch
1157	Strong	C-Cl Stretch
812	Strong	Aromatic C-H Bend (out-of-plane)

Mass Spectrometry (MS)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)
173	100.0
175	64.0
174	58.1
75	76.2
74	56.9
111	17.4
110	14.4
109	12.8

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of solid **2,3-Dichlorobenzaldehyde**.

NMR Spectroscopy

A solution of **2,3-Dichlorobenzaldehyde** is prepared by dissolving the solid sample in a deuterated solvent, typically deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

- ^1H NMR Spectroscopy: The ^1H NMR spectrum is recorded on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (typically 16 to 64) are averaged to obtain a good signal-to-noise ratio.
- ^{13}C NMR Spectroscopy: The ^{13}C NMR spectrum is acquired on the same instrument, typically operating at 100 MHz for carbon. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width is used compared to ^1H NMR, and a larger number of scans (typically several hundred to thousands) are required due to the low natural abundance of the ^{13}C isotope. A relaxation delay of 2-5 seconds is commonly employed.

Infrared (IR) Spectroscopy

The IR spectrum of solid **2,3-Dichlorobenzaldehyde** is typically obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). A pressure clamp is applied to ensure good contact between the sample and the crystal. The spectrum is recorded over the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectral data is commonly obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of **2,3-Dichlorobenzaldehyde** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. A small volume (typically $1\text{ }\mu\text{L}$) of this solution is injected into the GC.

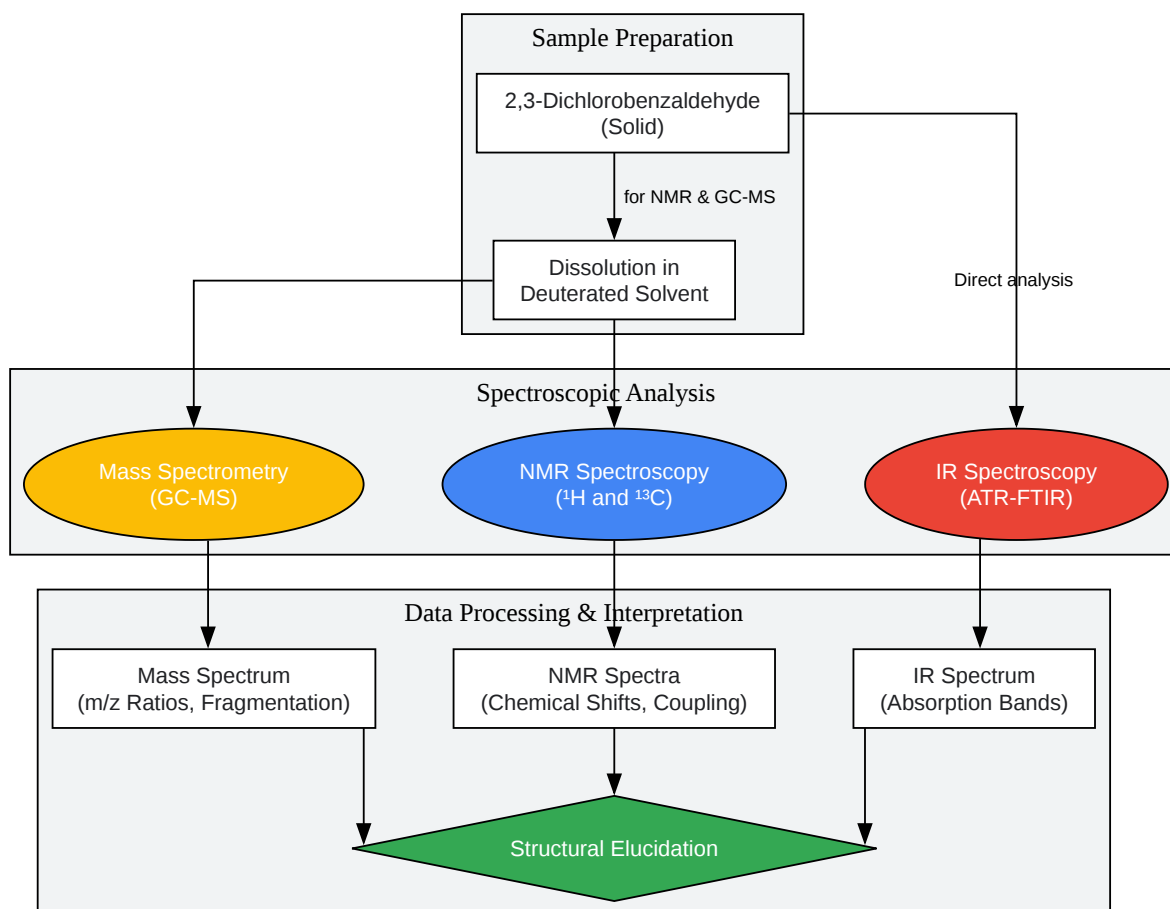
The GC is equipped with a capillary column (e.g., a 30 m non-polar column like a DB-5ms). The oven temperature is programmed to start at a low temperature (e.g., 60°C) and ramp up

to a higher temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities. The separated compound then enters the mass spectrometer.

Electron Ionization (EI) is a common ionization method, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing fragmentation. The resulting ions are then separated by their mass-to-charge ratio in the mass analyzer (e.g., a quadrupole) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,3-Dichlorobenzaldehyde**.



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Caption: Workflow for the spectroscopic analysis of **2,3-Dichlorobenzaldehyde**.

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